7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one

Oxidative stress neuroprotection Mitochondrial dysfunction SH-SY5Y neuroblastoma

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one (CAS 488829-66-9, also known as ITH-12505) is a 4,1-benzothiazepinone derivative that functions as a mitochondrial Na⁺/Ca²⁺ exchanger (mNCX/NCLX) inhibitor and voltage-dependent calcium channel (VDCC) blocker. It was developed as an isosteric analogue of CGP-37157, the prototypical mNCX blocker, by replacing the 2′-chlorine on the pendant phenyl ring with a methyl group.

Molecular Formula C16H14ClNOS
Molecular Weight 303.8 g/mol
CAS No. 488829-66-9
Cat. No. B120095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one
CAS488829-66-9
SynonymsITH-12505; 
Molecular FormulaC16H14ClNOS
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
InChIInChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19)
InChIKeyPKPCOZWXZOXEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one (ITH-12505): A Differentiated mNCX Inhibitor for Neuroprotection Research


7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one (CAS 488829-66-9, also known as ITH-12505) is a 4,1-benzothiazepinone derivative that functions as a mitochondrial Na⁺/Ca²⁺ exchanger (mNCX/NCLX) inhibitor and voltage-dependent calcium channel (VDCC) blocker [1]. It was developed as an isosteric analogue of CGP-37157, the prototypical mNCX blocker, by replacing the 2′-chlorine on the pendant phenyl ring with a methyl group [1]. The compound belongs to the benzothiazepine class, which includes both cardiovascular agents (e.g., diltiazem) and neuroprotective research tools targeting mitochondrial calcium handling [2]. Its molecular formula is C₁₆H₁₄ClNOS with a molecular weight of 303.81 g/mol.

Why 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one Cannot Be Replaced by Generic Benzothiazepine Analogs


Benzothiazepinones with identical core scaffolds but divergent substitution patterns exhibit fundamentally different pharmacological profiles, making generic substitution scientifically unsound. The 2′-methyl substituent on the pendant phenyl ring of ITH-12505 confers a distinct balance of mNCX inhibition, VDCC blockade, and antioxidant neuroprotection that is not replicated by the 2′-chloro (CGP-37157), 2′-isopropyl (ITH-12575), or 4′-methyl (compound 1e) analogues [1]. Critically, the 2′-methyl group introduces protective efficacy in oxidative stress models where CGP-37157 is completely ineffective, while simultaneously eliminating the intrinsic cytotoxicity observed with CGP-37157 at higher concentrations [1]. The quantitative evidence below demonstrates that substitution at the 5-phenyl position is not a tunable parameter but a binary determinant of whether the compound functions as a broad-spectrum neuroprotectant or a narrow Ca²⁺ overload blocker.

Quantitative Differentiation Evidence for 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one (ITH-12505) Versus Closest Comparators


Broad-Spectrum Neuroprotection in Oxidative Stress Models Where CGP-37157 Fails

In SH-SY5Y neuroblastoma cells subjected to oligomycin A (10 μM) / rotenone (30 μM) (O/R)-induced oxidative stress, ITH-12505 at 0.3 μM afforded 40% protection of cell viability, comparable to reference antioxidants melatonin and N-acetylcysteine [1]. In stark contrast, CGP-37157 provided no protection at any concentration tested and was intrinsically toxic at 30 μM, causing a loss of cell viability equivalent to the O/R toxic cocktail itself [1]. In rat hippocampal slices subjected to oxygen-glucose deprivation (OGD) plus reoxygenation, ITH-12505 conferred concentration-dependent protection at 3–30 μM (44% protection at 10 μM, 47% at 30 μM), whereas CGP-37157 was only protective at the highest concentration of 30 μM and was ineffective at lower concentrations [1].

Oxidative stress neuroprotection Mitochondrial dysfunction SH-SY5Y neuroblastoma

Favorable Toxicity Profile at Therapeutically Relevant Concentrations

In per se toxicity experiments on SH-SY5Y neuroblastoma cells, ITH-12505 at concentrations up to 30 μM did not affect cell viability [1]. In contrast, CGP-37157 at 30 μM generated a loss of cell viability comparable to that induced by the toxic O/R cocktail [1]. Furthermore, in bovine chromaffin cells stressed with veratridine, CGP-37157 alone at 20 μM provided 85% protection, whereas ITH-12505 required 30 μM to achieve 59% protection, indicating a slightly right-shifted potency but a substantially cleaner toxicity profile [1].

Compound cytotoxicity Therapeutic window Neuronal safety

Balanced mNCX Inhibition and VDCC Blockade Without Loss of Calcium Regulatory Activity

ITH-12505 inhibits the mitochondrial Na⁺/Ca²⁺ exchanger (mNCE) with an IC₅₀ of 6.3 μM, which is 4.5-fold less potent than CGP-37157 (IC₅₀ = 1.4 μM) [1][2]. However, ITH-12505 blocks K⁺-depolarization-induced Ca²⁺ entry through VDCCs in SH-SY5Y cells with an EC₅₀ of 6.80 μM, which is not statistically different from CGP-37157 (EC₅₀ = 6.12 μM) [1]. At 100 μM, both compounds reduced Ca²⁺ entry to 12–13% of control levels, and at the lower concentrations (0.3–30 μM) associated with neuroprotective activity, both compounds comparably targeted VDCCs [1]. This dual-target profile (mNCX + VDCC) is proposed to be advantageous for re-establishing Ca²⁺ balance in neurodegeneration [1].

Mitochondrial Na+/Ca2+ exchanger Voltage-dependent calcium channels Calcium dysregulation

Structural Determinants of Pharmacological Differentiation: 2′-Methyl vs. 4′-Methyl and Other Regioisomers

Among the 5-phenyl-substituted benzothiazepinone series, the position of the methyl substituent on the phenyl ring dramatically influences mNCE inhibitory potency [1]. Compound 1c (2′-methyl; ITH-12505) exhibits an IC₅₀ of 6.3 μM, whereas the 3′-methyl analogue (1d) and 4′-methyl analogue (1e) show IC₅₀ values of 12.6 μM and 39.8 μM, respectively—representing 2-fold and 6.3-fold losses in potency [1]. The 2′,3′-dimethyl analogue (1f) partially recovers activity (IC₅₀ = 10.0 μM), indicating that ortho-substitution is a key pharmacophoric requirement. This regioisomeric sensitivity means that even closely related methylphenyl analogues cannot substitute for the specific 2′-methyl substitution pattern of ITH-12505.

Structure-activity relationship Benzothiazepine SAR Phenyl ring substitution

Blood-Brain Barrier Permeability Confirmed by PAMPA-BBB Assay

Both ITH-12505 and CGP-37157 were evaluated in a parallel artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB), confirming that both compounds can cross the blood-brain barrier and reach their biological targets in the central nervous system [1]. While both compounds are BBB-permeant, the structural modification (2′-methyl replacing 2′-chloro) was previously proposed by Pei et al. to potentially improve pharmacokinetic properties including water solubility, although direct comparative PAMPA permeability values (Pe) for ITH-12505 versus CGP-37157 were not separately quantified in the 2012 study [1]. Subsequent work on later-generation analogues (ITH-12575 series) explicitly demonstrated that isosteric replacement strategies improve brain permeability and drug-likeness parameters measured by PAMPA [2].

Blood-brain barrier penetration PAMPA-BBB CNS drug delivery

Optimal Research and Procurement Applications for 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one (ITH-12505)


In Vitro Models of Ischemia-Reperfusion and Oxidative Stress in Neuronal Tissue

ITH-12505 is uniquely suited for oxygen-glucose deprivation/reoxygenation (OGD/R) studies in hippocampal slice preparations, where it provides concentration-dependent neuroprotection (44% at 10 μM, 47% at 30 μM) across a wider concentration range than CGP-37157, which only protects at 30 μM [1]. The compound's demonstrated efficacy in both OGD/R and oligomycin/rotenone mitochondrial stress models makes it the preferred tool for dissecting the interplay between mitochondrial dysfunction, oxidative stress, and calcium dysregulation in stroke and neurodegenerative disease research [1].

Dual-Target Pharmacological Studies of mNCX and L-Type VDCC in Neurodegeneration

For laboratories investigating the therapeutic hypothesis that simultaneous blockade of mitochondrial Na⁺/Ca²⁺ exchange and voltage-gated Ca²⁺ entry is superior to selective inhibition of either target alone, ITH-12505 provides a characterized dual-target profile (mNCE IC₅₀ = 6.3 μM; VDCC EC₅₀ = 6.80 μM) with matched potency at both targets [1]. This contrasts with CGP-37157, where a 4.3-fold potency difference between mNCX and VDCC targets complicates interpretation of mechanism-of-action studies [1].

Neuroprotection Studies Requiring Extended Compound Exposure Without Cytotoxic Confounds

In experimental protocols involving prolonged incubation (>24 h) with test compounds, the intrinsic cytotoxicity of CGP-37157 at 30 μM represents a significant experimental confound [1]. ITH-12505, which exhibits no toxicity at concentrations up to 30 μM in neuronal cell models, enables cleaner interpretation of neuroprotection data without the need to control for compound-induced cell death [1]. This is especially relevant for chronic treatment models and co-incubation paradigms.

SAR and Medicinal Chemistry Programs Targeting the Benzothiazepinone Scaffold

The well-characterized SAR landscape surrounding the 5-phenyl substituent—where the 2′-methyl group (ITH-12505) uniquely balances mNCX inhibition, VDCC blockade, and oxidative stress protection—provides a defined reference point for medicinal chemistry optimization [2]. Procurement of authentic ITH-12505 (CAS 488829-66-9) as a benchmark compound is essential for any SAR program aiming to improve upon the CGP-37157 scaffold, particularly given that the 4′-methyl and 3′-methyl regioisomers exhibit 2-fold to 6.3-fold losses in mNCX potency [2].

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